molecular formula C24H25N3O4S B11168968 3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide

3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11168968
M. Wt: 451.5 g/mol
InChI Key: QUJOHJNRYHGMAZ-UHFFFAOYSA-N
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Description

3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with butanoylamino and sulfamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzamide with butanoyl chloride to form the butanoylamino derivative. This intermediate is then reacted with 4-methylphenylsulfonyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both butanoylamino and sulfamoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

3-(butanoylamino)-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C24H25N3O4S/c1-3-5-23(28)25-21-7-4-6-18(16-21)24(29)26-19-12-14-22(15-13-19)32(30,31)27-20-10-8-17(2)9-11-20/h4,6-16,27H,3,5H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

QUJOHJNRYHGMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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